2-Hydroxy-4-(3-phenylprop-2-en-1-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
2-Hydroxy-4-(3-phenylprop-2-en-1-ylidene)cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a hydroxy group, a phenylprop-2-en-1-ylidene moiety, and a cyclohexa-2,5-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-phenylprop-2-en-1-ylidene)cyclohexa-2,5-dien-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxybenzaldehyde with cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3-phenylprop-2-en-1-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Hydroxy-4-(3-phenylprop-2-en-1-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-phenylprop-2-en-1-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects such as anti-inflammatory and anticancer actions .
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)
- (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
Uniqueness
2-Hydroxy-4-(3-phenylprop-2-en-1-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
89504-45-0 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-cinnamylidene-2-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-10-9-13(11-15(14)17)8-4-7-12-5-2-1-3-6-12/h1-11,17H |
InChI Key |
GXJCMMGEUXGVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C=CC(=O)C(=C2)O |
Origin of Product |
United States |
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